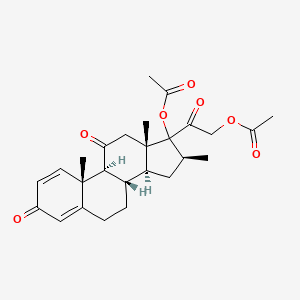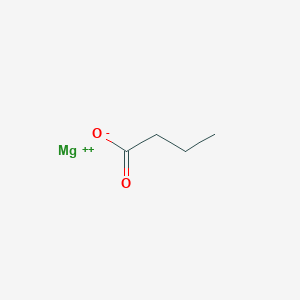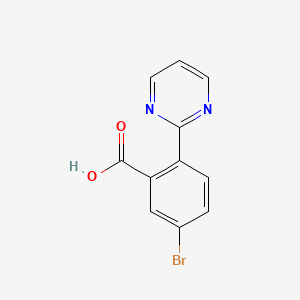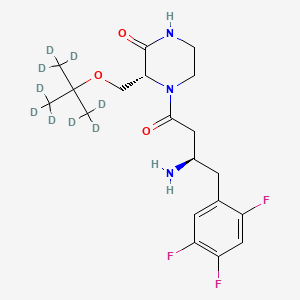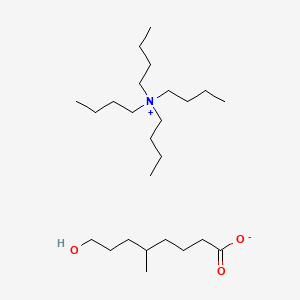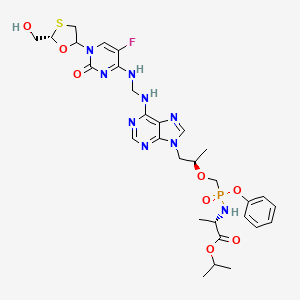
Emtricitabine Tenofovir Alfenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emtricitabine Tenofovir Alafenamide is a combination of two antiretroviral medications used primarily for the treatment and prevention of HIV-1 infection. Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI), while Tenofovir Alafenamide is a prodrug of Tenofovir, also an NRTI. This combination is known for its high efficacy and improved safety profile, particularly in terms of renal and bone health .
Synthetic Routes and Reaction Conditions:
Emtricitabine: The synthesis of Emtricitabine involves the fluorination of cytidine, followed by the formation of a thiacytidine ring.
Tenofovir Alafenamide: The synthesis of Tenofovir Alafenamide involves the esterification of Tenofovir with an alanine derivative.
Industrial Production Methods:
- The industrial production of these compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are designed to be cost-effective and scalable, often involving continuous flow chemistry and advanced purification techniques .
Types of Reactions:
Oxidation: Both Emtricitabine and Tenofovir Alafenamide can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. .
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for Emtricitabine due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products:
Wissenschaftliche Forschungsanwendungen
Emtricitabine Tenofovir Alafenamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Medicine: Widely used in clinical trials and studies focused on HIV treatment and prevention.
Industry: Utilized in the pharmaceutical industry for the development and production of antiretroviral medications
Wirkmechanismus
Emtricitabine and Tenofovir Alafenamide work by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. Emtricitabine is incorporated into the viral DNA, causing chain termination. Tenofovir Alafenamide, once converted to Tenofovir, also inhibits reverse transcriptase by competing with natural nucleotides, leading to the termination of the DNA chain .
Vergleich Mit ähnlichen Verbindungen
Emtricitabine and Tenofovir Disoproxil Fumarate: Another combination used for HIV treatment, known for its efficacy but with a higher risk of renal and bone toxicity.
Bictegravir, Emtricitabine, and Tenofovir Alafenamide: A combination that includes an integrase inhibitor, offering a complete regimen for HIV treatment.
Rilpivirine, Emtricitabine, and Tenofovir Alafenamide: Another combination used for HIV treatment, particularly in patients with resistance to other therapies.
Uniqueness:
- Emtricitabine Tenofovir Alafenamide is unique due to its improved safety profile, particularly in terms of renal and bone health, compared to other similar compounds. It offers high efficacy with fewer side effects, making it a preferred choice for many patients .
Eigenschaften
Molekularformel |
C30H39FN9O8PS |
|---|---|
Molekulargewicht |
735.7 g/mol |
IUPAC-Name |
propan-2-yl (2S)-2-[[[(2R)-1-[6-[[[5-fluoro-1-[(2S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C30H39FN9O8PS/c1-18(2)46-29(42)20(4)38-49(44,48-21-8-6-5-7-9-21)17-45-19(3)10-39-16-36-25-27(34-15-35-28(25)39)33-14-32-26-22(31)11-40(30(43)37-26)23-13-50-24(12-41)47-23/h5-9,11,15-16,18-20,23-24,41H,10,12-14,17H2,1-4H3,(H,38,44)(H,32,37,43)(H,33,34,35)/t19-,20+,23?,24+,49?/m1/s1 |
InChI-Schlüssel |
UGRUJYLGNJFEFR-BGNKDNLZSA-N |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CS[C@H](O4)CO)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC5=CC=CC=C5 |
Kanonische SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
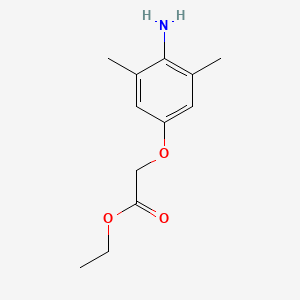
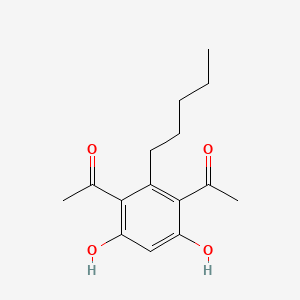
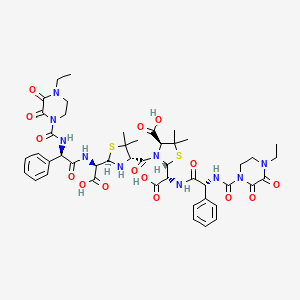
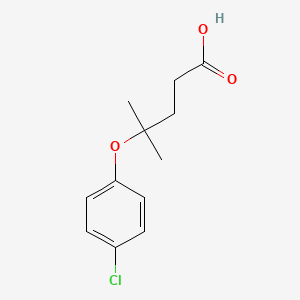
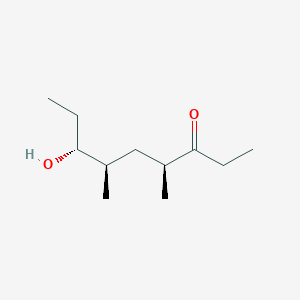
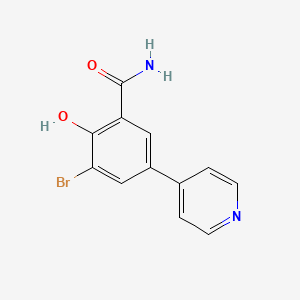
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
